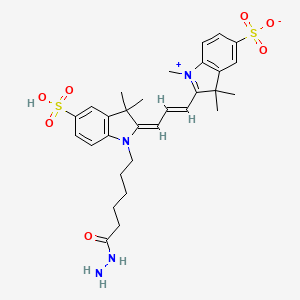
Sulfo-Cy3 hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy3 hydrazide is a derivative of Cyanine 3 dye, characterized by the presence of a hydrazine functional group. This compound is known for its enhanced water solubility due to the presence of sulfonate ions. This compound is widely used as a fluorescent dye, with a fluorescence spectrum typically ranging from green to orange wavelengths .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy3 hydrazide involves the reaction of Cyanine 3 dye with hydrazine. The process typically includes the following steps:
Formation of Cyanine 3 Dye: Cyanine 3 dye is synthesized through the condensation of indole derivatives with a suitable aldehyde.
Introduction of Hydrazine Group: The Cyanine 3 dye is then reacted with hydrazine under controlled conditions to introduce the hydrazine functional group, resulting in the formation of this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine 3 Dye: Large-scale synthesis of Cyanine 3 dye using automated reactors.
Hydrazine Functionalization: Introduction of the hydrazine group through controlled addition of hydrazine in industrial reactors, ensuring high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions: Sulfo-Cy3 hydrazide undergoes several types of chemical reactions, including:
Hydrazone Formation: Reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: Can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts with these carbonyl compounds in aqueous conditions to form hydrazones.
Nucleophiles: Engages in substitution reactions with nucleophiles under mild conditions
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Derivatives: Resulting from substitution reactions with nucleophiles
Applications De Recherche Scientifique
Sulfo-Cy3 hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in labeling biomolecules such as proteins and antibodies to track their location and dynamics in biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize cellular and molecular processes.
Industry: Applied in the development of fluorescent sensors and markers for various industrial applications .
Mécanisme D'action
Sulfo-Cy3 hydrazide can be compared with other similar compounds, such as:
Sulfo-Cyanine 5 Hydrazide: Another fluorescent dye with similar properties but different spectral characteristics.
Sulfo-Cyanine 7 Hydrazide: Offers longer wavelength fluorescence emission compared to this compound
Uniqueness: this compound is unique due to its specific fluorescence spectrum, high water solubility, and ability to form stable hydrazone linkages with carbonyl compounds .
Comparaison Avec Des Composés Similaires
- Sulfo-Cyanine 5 Hydrazide
- Sulfo-Cyanine 7 Hydrazide
- Fluorescein Hydrazide
- Rhodamine Hydrazide .
Propriétés
Formule moléculaire |
C30H38N4O7S2 |
|---|---|
Poids moléculaire |
630.8 g/mol |
Nom IUPAC |
2-[(E,3E)-3-[1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |
Clé InChI |
KPOBKBQVYQSQSR-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
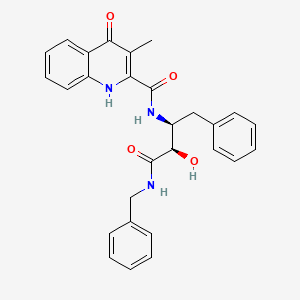
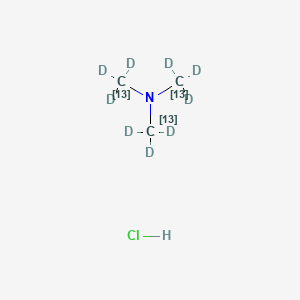
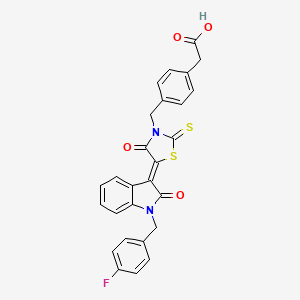
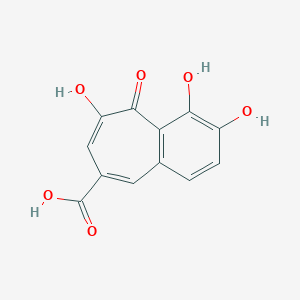
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)

![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
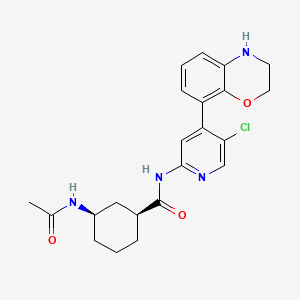
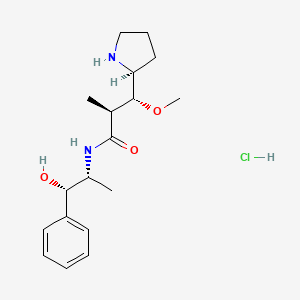
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
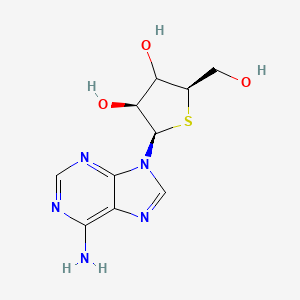
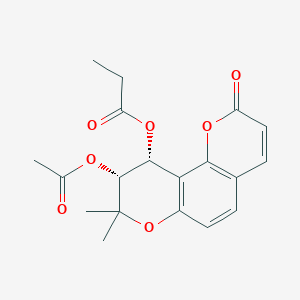
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
